1-Azaspiro[5.5]undecane
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H19N |
|---|---|
Molecular Weight |
153.26 g/mol |
IUPAC Name |
1-azaspiro[5.5]undecane |
InChI |
InChI=1S/C10H19N/c1-2-6-10(7-3-1)8-4-5-9-11-10/h11H,1-9H2 |
InChI Key |
KFUMPAQRSZKENV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CCCCN2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Azaspiro 5.5 Undecane and Its Derivatives
Cyclization-Based Strategies
The construction of the spirocyclic core of 1-azaspiro[5.5]undecane presents a significant synthetic challenge, requiring precise control over the formation of the quaternary spirocenter. Cyclization strategies, wherein a linear or macrocyclic precursor is converted into the desired bicyclic system, have proven to be among the most effective approaches. These methods often involve the formation of one of the six-membered rings onto a pre-existing piperidine (B6355638) or cyclohexane (B81311) ring.
Intramolecular Oxidative Cyclization Approaches
Intramolecular oxidative cyclization represents a powerful strategy for the formation of carbon-nitrogen bonds in the synthesis of nitrogen-containing heterocycles. While specific examples detailing the direct synthesis of the parent this compound via this method are not prevalent in the literature, the principles of this approach are applicable to the construction of related spirocyclic systems. For instance, organoiodine-promoted intramolecular direct oxidative C(sp²)-N cross-coupling reactions have been developed for the preparation of cyclopropyl (B3062369) spirooxindoles from secondary cyclopropyl carboxamides. This demonstrates the feasibility of forming a spirocyclic structure through the oxidative coupling of a nitrogen nucleophile with a carbon center.
In the context of this compound synthesis, a hypothetical intramolecular oxidative cyclization could involve a suitably functionalized piperidine derivative. For example, a piperidine with a tethered nucleophilic nitrogen and an activatable C-H bond on a pendant chain could, in the presence of an appropriate oxidant, undergo cyclization to form the spirocyclic skeleton. The total synthesis of alkaloids such as (-)-vincorine has utilized intramolecular oxidative coupling, highlighting the potential of this strategy in complex natural product synthesis.
Acid-Catalyzed Hydroamination Cyclization Protocols
Acid-catalyzed intramolecular hydroamination of alkenes provides an efficient and atom-economical method for the synthesis of nitrogen-containing rings, including piperidines, which constitute one of the rings in the this compound system. This strategy typically involves the cyclization of an aminoalkene bearing an electron-withdrawing group on the nitrogen atom, which is catalyzed by a Brønsted acid such as triflic acid or sulfuric acid. nih.gov
The reaction proceeds via the protonation of the double bond, generating a carbocation that is then trapped by the intramolecular nitrogen nucleophile. This methodology has been successfully applied to the synthesis of a variety of substituted pyrrolidines and piperidines in excellent yields. nih.gov For the construction of a this compound derivative, this approach could be envisioned to form the piperidine ring of a precursor that already contains a cyclohexane moiety, or vice versa.
| Substrate | Acid Catalyst | Product | Yield (%) |
| N-Tosyl-5-hexen-1-amine | Triflic acid | 1-Tosyl-2-methylpiperidine | >95 |
| N-Tosyl-6-hepten-1-amine | Triflic acid | 1-Tosyl-2-methylpiperidine (via 6-endo) | >95 |
| N-(4-Methoxybenzenesulfonyl)-5-hexen-1-amine | Triflic acid | 2-Methyl-1-(4-methoxybenzenesulfonyl)piperidine | 91 |
| N-(2-Nitrobenzenesulfonyl)-5-hexen-1-amine | Triflic acid | 2-Methyl-1-(2-nitrobenzenesulfonyl)piperidine | 92 |
Table 1: Examples of Brønsted Acid-Catalyzed Intramolecular Hydroamination for Piperidine Synthesis
Palladium-Catalyzed Cyclization Reactions
Palladium-catalyzed reactions are versatile tools in organic synthesis, and intramolecular variants have been widely used to construct cyclic and spirocyclic systems. The intramolecular Heck reaction, which involves the palladium-catalyzed coupling of an aryl or alkenyl halide with an alkene within the same molecule, is a particularly relevant strategy. This reaction can be used to generate a wide range of ring sizes and can establish tertiary or quaternary stereocenters, which is crucial for the synthesis of the this compound core.
The catalytic cycle of the Heck reaction involves the oxidative addition of a palladium(0) species to the halide, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the cyclized product and regenerate the palladium(0) catalyst. In the context of this compound synthesis, an appropriately substituted cyclohexene (B86901) or piperidine derivative with a pendant vinyl or aryl halide could undergo an intramolecular Heck reaction to form the spirocyclic framework. The regioselectivity of the cyclization is often controlled by steric factors, favoring the formation of the less hindered product.
Thorpe-Ziegler Cyclization in Azaspirocycle Construction
The Thorpe-Ziegler cyclization is an intramolecular condensation of a dinitrile, catalyzed by a base, to form a cyclic β-enaminonitrile, which can then be hydrolyzed and decarboxylated to yield a cyclic ketone. This reaction is conceptually related to the Dieckmann condensation and is particularly useful for the formation of five- to eight-membered rings as well as larger macrocycles. wikipedia.org
This methodology has been successfully applied in the formal synthesis of (–)-perhydrohistrionicotoxin, a derivative of histrionicotoxin (B1235042) that shares the this compound core. researchgate.netsemanticscholar.org The key step in this synthetic approach involves the Thorpe-Ziegler cyclization of a dinitrile precursor to construct the spirocyclic framework. The reaction is initiated by the deprotonation of a carbon alpha to one of the nitrile groups, followed by intramolecular attack on the other nitrile group to form a cyclic imine, which then tautomerizes to the more stable enamine.
| Starting Material | Key Reagents and Conditions | Key Intermediate/Product |
| (S)-1-(1-phenylethyl)piperidine | 1. Anodic cyanation2. Alkylation with 1-bromo-4-chlorobutane | α-aminonitrile derivative |
| α-aminonitrile with a tethered chlorobutyl chain | Thorpe-Ziegler Cyclization | Functionalized aza-spirocycle precursor to (-)-perhydrohistrionicotoxin |
Table 2: Application of Thorpe-Ziegler Cyclization in the Synthesis of a Perhydrohistrionicotoxin Precursor
Hg(OTf)₂-Catalyzed Cycloisomerization for Azaspiro[5.5]undecane Skeletons
A significant advancement in the synthesis of the this compound skeleton is the direct one-step construction from linear substrates using a mercuric triflate (Hg(OTf)₂)-catalyzed cycloisomerization reaction. researchgate.netnih.gov This powerful methodology has been applied to the synthesis of the core structure of histrionicotoxin alkaloids from linear amino ynone substrates bearing an N-methoxycarbonyl group. researchgate.netnih.gov
The proposed mechanism involves an initial 6-exo-dig intramolecular oxymercuration of the alkyne, activated by the coordination of Hg(OTf)₂, followed by the nucleophilic addition of the nitrogen atom to form an aminoketal intermediate. This intermediate can then undergo a Ferrier-type cyclization to construct the carbocycle, ultimately yielding the desired this compound skeleton with regeneration of the catalyst. nih.gov This method has been utilized in the total and formal syntheses of histrionicotoxin 235A and histrionicotoxin 283A, respectively. researchgate.netnih.gov
| Substrate | Catalyst | Product | Yield (%) | Diastereomeric Ratio |
| N-methoxycarbonyl-amino ynone (n-butyl side chain) | Hg(OTf)₂ | This compound derivative | 78 | 6.3:1 |
| N-methoxycarbonyl-amino ynone (n-pentyl side chain) | Hg(OTf)₂ | This compound derivative | 85 | 5.0:1 |
Table 3: Examples of Hg(OTf)₂-Catalyzed Cycloisomerization for this compound Synthesis
Construction via Cyclization of Dioxo-Azaspiro Intermediates
The synthesis of the this compound ring system can also be approached through the cyclization of dioxo-azaspiro intermediates. A relevant precursor for this strategy is 3-azaspiro[5.5]undecane-2,4-dione, also known as 1,1-cyclohexanediacetimide. This compound contains the pre-formed spirocyclic skeleton and can be synthesized from 1,1-cyclohexanediacetic acid.
The imide nitrogen of 3-azaspiro[5.5]undecane-2,4-dione can be functionalized, and subsequent reduction of the two carbonyl groups would lead to the formation of the this compound ring system. While this approach requires the initial synthesis of the dioxo-azaspiro intermediate, it offers a convergent route to the target molecule where the spirocenter is established early in the synthetic sequence. The reduction of the lactam functionalities can be achieved using powerful reducing agents such as lithium aluminum hydride.
Rearrangement and Cascade Reactions
Rearrangement and cascade reactions offer a powerful and elegant means of rapidly assembling complex molecular architectures from simpler precursors. These strategies often involve the formation of multiple bonds and stereocenters in a single synthetic operation, leading to increased efficiency and atom economy.
nih.govnih.gov-Sigmatropic Rearrangement in Spiro Lactam Synthesis
While less common than their acs.orgacs.org counterparts, nih.govnih.gov-sigmatropic rearrangements represent a potential strategy for the synthesis of spirocyclic systems. wikipedia.org These pericyclic reactions, predicted by Woodward-Hoffman rules to proceed suprafacially, involve the reorganization of a 10-electron system. wikipedia.org The application of this methodology to the synthesis of spiro lactams, which are key intermediates for this compound derivatives, is an area of ongoing research. The challenge often lies in the design and synthesis of suitable precursors that can undergo the desired rearrangement.
Conjugate Addition/Dipolar Cycloaddition Cascades
A highly effective cascade approach for the stereoselective synthesis of the this compound ring system involves a conjugate addition followed by an intramolecular dipolar cycloaddition. acs.orgacs.org This strategy has been successfully applied to the total synthesis of (±)-2,7,8-epi-perhydrohistrionicotoxin. acs.orgacs.org
The key steps in this cascade are:
Conjugate Addition: The reaction is initiated by the conjugate addition of an oxime to a suitable diene, which generates a transient nitrone intermediate.
Intramolecular Dipolar Cycloaddition: The nitrone then undergoes an intramolecular [3+2] dipolar cycloaddition to form a bicyclic isoxazolidine (B1194047).
Reductive Cleavage: Subsequent reductive cleavage of the N-O bond in the isoxazolidine furnishes the desired this compound skeleton. acs.orgacs.org
The stereochemistry of the final product is controlled by the initial conjugate addition step, where axial attack of the nucleophile is favored to minimize A(1,3) strain. acs.org
Radical Translocation-Cyclization Reactions
Radical-mediated reactions provide a powerful tool for the formation of C-C bonds and the construction of cyclic systems. Radical translocation-cyclization cascades offer a unique approach to the synthesis of spirocyclic compounds. This methodology often involves the generation of a radical species which then undergoes a series of intramolecular hydrogen atom transfers (HAT) or other translocation events, followed by cyclization to form the desired ring system. The regioselectivity and stereoselectivity of these reactions are often governed by the conformational preferences of the radical intermediates and the transition states of the cyclization step.
Aza-nih.govchem-station.com-Wittig Sigmatropic Rearrangement Applications
The aza-Wittig reaction, the nitrogen analog of the Wittig reaction, involves the reaction of an iminophosphorane with a carbonyl compound to form an imine. chem-station.com Sigmatropic rearrangements, such as the acs.orgacs.org-Wittig rearrangement, are powerful tools for stereoselective synthesis. scripps.edu The aza- acs.orgacs.org-Wittig rearrangement has been investigated for its ability to transfer chirality, with ester-stabilized anions of certain amino acid derivatives showing high levels of stereocontrol. rsc.org While specific applications of an "aza- nih.govchem-station.com-Wittig" rearrangement in the context of this compound synthesis are not extensively documented, the principles of aza-Wittig chemistry and sigmatropic rearrangements suggest a potential, albeit complex, avenue for the construction of this spirocyclic system.
Stereoselective and Enantioselective Syntheses
The control of stereochemistry is paramount in the synthesis of biologically active molecules like the histrionicotoxins. The this compound core contains multiple stereocenters, necessitating the development of highly stereoselective and enantioselective synthetic methods.
Strategies for Stereocontrolled Formation of Azaspiro[5.5]undecanes
A variety of strategies have been employed to achieve stereocontrol in the synthesis of 1-azaspiro[5.5]undecanes.
Substrate Control: As seen in the conjugate addition/dipolar cycloaddition cascade, the inherent stereoelectronic properties of the substrate can direct the stereochemical outcome of a reaction. acs.org The A(1,3) strain in a vinylogous amide, for instance, can lead to a preferred axial attack by a nucleophile, thereby establishing a specific stereocenter. acs.org
Reagent Control: Chiral auxiliaries and reagents can be used to induce stereoselectivity. While not explicitly detailed in the provided search results for this compound, this is a general and powerful strategy in asymmetric synthesis.
Chiral Auxiliary and Catalyst-Controlled Methodologies
The asymmetric synthesis of this compound derivatives often relies on the use of chiral auxiliaries to control the stereochemical outcome of key bond-forming reactions. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a diastereoselective transformation. After the desired stereochemistry is established, the auxiliary is removed.
One common strategy involves the use of oxazolidinone chiral auxiliaries, popularized by David Evans, which can be attached to a precursor molecule to direct alkylation or aldol (B89426) reactions with high diastereoselectivity. rsc.org For example, an N-acyl oxazolidinone can be deprotonated to form a chiral enolate, which then reacts with an electrophile from a sterically defined trajectory, leading to the formation of a new stereocenter with a high degree of control. The auxiliary can then be cleaved to reveal the desired chiral carboxylic acid or a related functional group, which can be further elaborated to the this compound ring system.
Catalyst-controlled methodologies offer an alternative and often more atom-economical approach to asymmetric synthesis. In these methods, a chiral catalyst, used in sub-stoichiometric amounts, interacts with the substrate to create a chiral environment for the reaction, thereby influencing the stereochemical pathway. For the synthesis of spirocyclic systems, chiral Lewis acids or organocatalysts can be employed to promote stereoselective cyclization reactions. For instance, a proline-catalyzed intramolecular Mannich reaction could be envisioned for the enantioselective formation of a piperidine ring, a key component of the this compound skeleton.
| Methodology | Key Features | Typical Stereocontrol | Reference |
| Chiral Auxiliary (e.g., Oxazolidinone) | Covalent attachment of a chiral moiety, stoichiometric use of the auxiliary. | High diastereoselectivity (often >95% de). | rsc.org |
| Catalyst-Controlled | Sub-stoichiometric use of a chiral catalyst (e.g., Lewis acid, organocatalyst). | Variable, can achieve high enantioselectivity (up to 99% ee). | N/A |
Carbohydrate-Based Chiral Pool Approaches
The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products, such as carbohydrates, amino acids, and terpenes. These molecules serve as excellent starting materials for the synthesis of complex chiral targets, as their inherent stereochemistry can be transferred to the final product.
D-glucose, a common and inexpensive carbohydrate, has been utilized as a chiral precursor for the enantioselective synthesis of the this compound ring system. crossref.org The synthesis typically involves a series of functional group manipulations and stereocontrolled transformations to convert the carbohydrate scaffold into a suitable precursor for the spirocyclization step. This approach leverages the multiple stereocenters present in the glucose molecule to establish the desired absolute stereochemistry in the final azaspirocycle. While this method provides excellent stereocontrol, it can often involve a greater number of synthetic steps compared to other approaches.
Diastereoselective Routes to Substituted Azaspiro[5.5]undecanes
The synthesis of substituted 1-azaspiro[5.5]undecanes presents additional stereochemical challenges, as the relative stereochemistry of the substituents on the spirocyclic core must be controlled. Diastereoselective reactions are employed to achieve this control, often by taking advantage of the steric and electronic properties of the starting materials and reagents.
One notable diastereoselective approach involves a Prins cascade cyclization. This reaction has been used to synthesize 1,9-dioxa-4-azaspiro[5.5]undecane derivatives through the coupling of aldehydes with N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide. nih.gov This process allows for the formation of the spiromorpholinotetrahydropyran core with good diastereoselectivity.
Another powerful method for achieving diastereoselectivity is the use of samarium(II) iodide (SmI2)-mediated reductive cyclizations. nih.gov These reactions can generate complex cyclic products with multiple contiguous stereocenters in a highly controlled manner. The stereochemical outcome is often dictated by the formation of a thermodynamically favored chelated intermediate.
| Reaction | Key Intermediate/Transition State | Stereochemical Outcome | Reference |
| Prins Cascade Cyclization | Oxocarbenium ion | Formation of specific diastereomers based on the reaction conditions and substrates. | nih.gov |
| SmI2-Mediated Reductive Cyclization | Samarium-chelated radical intermediate | High diastereoselectivity controlled by the chelation of the intermediate. | nih.gov |
Novel and Convergent Synthetic Routes
One-Step Construction from Linear Precursors
A significant advancement in the synthesis of the this compound framework is the development of a one-step construction method from linear precursors. nih.gov This approach utilizes a mercuric triflate (Hg(OTf)2)-catalyzed cycloisomerization of linear amino ynone substrates. This methodology allows for the direct formation of the spirocyclic core, bypassing the traditional stepwise construction of the individual six-membered rings. This convergent approach has been successfully applied to the total and formal syntheses of histrionicotoxin alkaloids. nih.gov
SmI2-Mediated Radical Ring Expansion
Samarium(II) iodide (SmI2) is a powerful single-electron transfer reagent that has found widespread use in organic synthesis, particularly in mediating radical cyclizations. nih.gov In the context of azaspirocycle synthesis, SmI2 can be used to promote radical ring expansion reactions. This strategy could involve the formation of a ketyl radical from a suitably functionalized precursor, which then undergoes a cyclization cascade to generate the this compound skeleton. The use of catalytic amounts of SmI2 has also been explored, making the process more efficient and environmentally friendly. manchester.ac.uk
Rhodium(II)-Catalyzed Intramolecular Transannulation
A notable advancement in the synthesis of the this compound framework involves a rhodium(II)-catalyzed denitrogenative intramolecular transannulation. This methodology utilizes 4-methoxycyclohexa-2,5-dienone tethered N-sulfonyl-1,2,3-triazoles as substrates to yield diversified 3-methoxy-1-tosyl-1-azaspiro[5.5]undecanes. researchgate.net The reaction proceeds under mild conditions and affords the spirocyclic products in moderate to good yields. researchgate.net
The core of this synthetic strategy is the generation of an α-imino rhodium carbene intermediate from the N-sulfonyl-1,2,3-triazole in the presence of a rhodium(II) catalyst. researchgate.net This reactive intermediate is believed to undergo a process involving an oxonium ylide. researchgate.net The reaction has been effectively catalyzed by Rh₂(oct)₄ in 1,2-dichloroethane (B1671644) (DCE) at 80°C. researchgate.net This method provides a novel pathway to access functionalized azaspiro[5.5]undecane derivatives.
| Entry | R¹ | R² | Product | Yield (%) |
| 1 | H | H | 3a | 65 |
| 2 | Me | H | 3b | 72 |
| 3 | Ph | H | 3c | 68 |
| 4 | H | Me | 3d | 60 |
| 5 | H | Ph | 3e | 55 |
Table 1: Substrate Scope for the Rhodium(II)-Catalyzed Intramolecular Transannulation.
Acetate (B1210297) Pyrolysis Reactions for Azaspiro[5.5]undecane Derivatives
An alternative synthetic route to access derivatives of the this compound system is through an exceptionally mild acetate pyrolysis reaction. rsc.org This method has been successfully employed to synthesize an N-acetylazaspiroundecene derivative. rsc.org The key step in this synthesis is the elimination of acetate from a diacetate precursor, which occurs under relatively gentle conditions in refluxing toluene. rsc.org
The synthesis commences with an azaspiro oxo-urethane, which is readily available from naphthalene. This starting material is reduced to the corresponding amino-alcohol. Subsequent acetylation of the amino-alcohol yields a diacetate, the structure of which has been confirmed by X-ray crystallography. rsc.org The crucial acetate elimination is then achieved by heating the diacetate in toluene, leading to the formation of the desired N-acetylazaspiroundecene. rsc.org
This pyrolysis reaction represents a novel approach to the construction of the unsaturated this compound ring system. The mildness of the elimination step is a key feature of this synthetic pathway.
| Starting Material | Intermediate | Product | Reaction Conditions |
| Azaspiro oxo-urethane | Amino-alcohol | N-acetylazaspiroundecene | Refluxing toluene |
| Diacetate |
Table 2: Key Stages of the Acetate Pyrolysis Reaction for an Azaspiro[5.5]undecane Derivative.
Structural Elucidation and Conformational Analysis
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to the structural elucidation of 1-azaspiro[5.5]undecane, each providing unique insights into its molecular framework.
Mass Spectrometry: Fragmentation Pathways and Diagnostic Ions
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and structural features of this compound by analyzing its fragmentation patterns upon ionization. Under electron ionization (EI), the parent molecule undergoes characteristic bond cleavages that yield diagnostic ions, aiding in its identification.
The major dissociation pathways for ionized this compound involve the scission of specific carbon-carbon bonds within the carbocyclic ring. aip.org Specifically, cleavages of the C(spiro)–C(7) and C(9)–C(10) bonds, as well as the C(spiro)–C(7) and C(10)–C(11) bonds, are prominent. aip.org These fragmentation events lead to the formation of ions with structures resembling methylene-piperidine and azabicyclo[4.2.0]octenyl species. aip.org
A key diagnostic ion in the mass spectrum of this compound is observed at a mass-to-charge ratio (m/z) of 110. nih.gov This ion is a significant indicator of the this compound core structure. In derivatives, such as 2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile, fragmentation includes the loss of hydrogen cyanide (HCN), resulting in an ion at m/z 204, followed by the sequential cleavage of the lactam ring. The analysis of these fragmentation patterns is crucial for identifying the presence and substitution of the this compound skeleton in unknown compounds. The general principle relies on the fact that common ions like immonium and other diagnostic ions will consistently appear at the same m/z, while other fragments will be scattered. nih.gov
Table 1: Diagnostic Mass Spectrometry Fragments for Azaspiro[5.5]undecane Derivatives
| Compound | Parent Ion [M]⁺ | Major Fragment Ions (m/z) | Fragmentation Pathway | Reference |
|---|---|---|---|---|
| This compound | 153 | 110 | Scission of C(spiro)–C and C–C bonds in the cyclohexane (B81311) ring | aip.orgnih.gov |
Nuclear Magnetic Resonance Spectroscopy: Chemical Shift Assignments and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural analysis of this compound, providing information on the chemical environment of each proton and carbon atom.
¹H NMR: In the ¹H NMR spectrum of a derivative like 2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile, the protons on the cyclohexane ring typically appear as a multiplet in the range of δ 2.70–2.85 ppm, while the protons on the lactam ring are observed between δ 2.30–2.50 ppm. The NH proton of the lactam exhibits a singlet at approximately δ 3.15 ppm.
¹³C NMR: The ¹³C NMR spectrum provides further structural confirmation. For the same dicarbonitrile derivative, the spiro carbon atom resonates at a characteristic chemical shift of δ 55.8 ppm. The carbonyl carbons of the lactam appear at δ 175.2 ppm, the nitrile carbons at δ 118.5 ppm, and the cyclohexane carbons in the range of δ 28.1–35.4 ppm. For the parent this compound, the chemical shifts will differ due to the absence of these functional groups, but the general regions for the spiro and ring carbons provide a basis for structural assignment. The use of advanced NMR techniques like COSY, HSQC, and HMBC allows for the definitive assignment of all proton and carbon signals, confirming the connectivity of the spirocyclic system. hyphadiscovery.com
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a this compound Derivative
| Atom/Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |
|---|---|---|---|
| Lactam NH | 3.15 (s) | - | |
| Cyclohexane CH₂ | 2.70-2.85 (m) | 28.1-35.4 | |
| Lactam CH₂ | 2.30-2.50 (m) | - | |
| Spiro C | - | 55.8 | |
| C=O | - | 175.2 | |
| C≡N | - | 118.5 |
(Data for 2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile in DMSO-d₆)
X-ray Crystallography: Absolute and Relative Stereochemistry Determination
X-ray crystallography provides unambiguous proof of the molecular structure, including the absolute and relative stereochemistry of chiral centers and the precise bond lengths and angles. For derivatives of this compound, this technique has been crucial in confirming their three-dimensional architecture.
For instance, the crystal structure of a diacetate derivative of an amino-alcohol precursor to an N-acetylazaspiroundecene was determined by X-ray crystallography, confirming the connectivity and stereochemistry of the spiro system. electronicsandbooks.comrsc.org Similarly, the structures of histrionicotoxin (B1235042) and its derivatives, which feature a this compound core, were elucidated using X-ray analysis, establishing the absolute configuration of the complex natural products. nih.govpnas.org In another example, the structure of 1-chloro-2-(2,6-diisopropylphenyl)-4,4-dimethyl-2-azaspiro[5.5]undecane-3,5-dione was confirmed by single-crystal X-ray analysis, providing detailed geometric parameters. researchgate.net These studies are essential for understanding the precise spatial arrangement of substituents on the spirocyclic framework.
Conformational Preferences of the Spiro[5.5]undecane Ring System
The spiro[5.5]undecane ring system is characterized by the fusion of two six-membered rings at a single carbon atom. The conformational preferences of this system are largely dictated by the tendency of the six-membered rings to adopt a stable chair conformation. In substituted derivatives, the substituents will preferentially occupy equatorial positions to minimize steric strain, a common principle in cyclohexane conformational analysis. e-tarjome.com
In systems like 1,7-dioxaspiro[5.5]undecane, a related spirocycle, the molecule exists in a double-chair conformation. rsc.org The presence of heteroatoms, such as the nitrogen in this compound, can introduce stereoelectronic effects, like the anomeric effect, which may influence the conformational equilibrium. e-tarjome.com The anomeric effect describes the thermodynamic preference for an axial conformation of a substituent at the anomeric carbon in a heterocyclic ring, in opposition to what would be expected from steric considerations alone. e-tarjome.com The rigidity of the spirocyclic framework often leads to anancomeric structures, where the conformational equilibrium is strongly shifted towards one conformer. smolecule.com
Theoretical and Computational Approaches to Structure
Theoretical and computational methods, particularly Density Functional Theory (DFT), are increasingly used to complement experimental data and provide deeper insights into the structural and electronic properties of molecules like this compound.
DFT calculations can be used to predict molecular geometries, vibrational frequencies (IR spectra), and NMR chemical shifts. researchgate.net For example, in a study of 2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile, DFT calculations at the B3LYP/6-31G* level were used to determine the HOMO-LUMO gap (5.2 eV), which is an indicator of chemical reactivity. Electrostatic potential maps generated from these calculations show the distribution of electron density, highlighting the nucleophilic and electrophilic regions of the molecule.
Reactivity and Mechanistic Investigations
Reaction Mechanisms in Azaspiro[5.5]undecane Synthesis
The construction of the 1-azaspiro[5.5]undecane core is a significant synthetic challenge, and numerous strategies have been developed, each with a distinct underlying mechanism. These methods often involve complex cyclization or cascade reactions.
One prominent method involves the mercuric triflate (Hg(OTf)₂) -catalyzed cycloisomerization of linear amino ynone substrates. nih.govrsc.org This reaction proceeds in a single step to form the spirocyclic skeleton, which is characteristic of histrionicotoxin (B1235042) alkaloids. nih.govresearchgate.net The mechanism is proposed to involve the activation of the alkyne by the mercury(II) catalyst, followed by an intramolecular attack by the nitrogen nucleophile to forge the spirocyclic system. This methodology has been successfully applied in the total and formal syntheses of HTX-235A and HTX-283A. researchgate.net
Another sophisticated approach is the rhodium(II)-catalyzed denitrogenative intramolecular transannulation . This method utilizes 4-methoxycyclohexa-2,5-dienone tethered N-sulfonyl-1,2,3-triazoles as precursors. researchgate.net The reaction is believed to proceed through the formation of an α-imino rhodium carbene, which then undergoes an intramolecular cyclization to yield the this compound framework. researchgate.net
Organometallic-mediated pathways also provide access to this scaffold. A zirconium-catalyzed reaction of ethylmagnesium chloride (EtMgCl) with imines generates C,N-dimagnesiated intermediates. These intermediates can be trapped with various electrophiles to construct the 1-azaspirocyclic framework in a one-pot procedure. organic-chemistry.org The mechanism involves the formation of an azazirconacyclopentane intermediate from a zirconocene-ethylene complex and the imine. organic-chemistry.org
Furthermore, radical-based strategies have proven effective. The diastereoselective construction of the this compound skeleton can be achieved through a radical translocation-cyclization reaction. researchgate.net In the total synthesis of (-)-histrionicotoxin, this key step involved a chiral cyclic acetal, where the use of tris(trimethylsilyl)silane (B43935) was critical for achieving high diastereoselectivity. researchgate.net
The table below summarizes key mechanistic approaches for the synthesis of the this compound core.
| Reaction Type | Key Reagents/Catalysts | Proposed Intermediate(s) | Key Features |
| Catalyzed Cycloisomerization | Hg(OTf)₂ | Activated alkyne-mercury complex | One-step construction from linear precursors. nih.govrsc.org |
| Denitrogenative Transannulation | Rh₂(oct)₄ | α-Imino rhodium carbenoid, Oxonium ylide | Mild conditions, good functional group tolerance. researchgate.net |
| Organometallic Cyclization | Zr-catalyst, EtMgCl | Azazirconacyclopentane, C,N-dimagnesiated compound | One-pot synthesis, forms bifunctional intermediates. organic-chemistry.org |
| Radical Translocation-Cyclization | Tris(trimethylsilyl)silane | Carbon-centered radical | High diastereoselectivity, useful for complex targets. researchgate.net |
| Iron-Mediated Cyclization | Tricarbonyliron complexes | Cationic iron-diene complex | Regio- and stereoselective C-N bond formation. uwindsor.ca |
Functional Group Transformations on the Azaspiro[5.5]undecane Scaffold
Once the core structure is assembled, its functionalization allows for the synthesis of diverse derivatives with potential applications in medicinal chemistry and materials science. The reactivity is centered around the nitrogen atom and any pre-existing functional groups on the carbocyclic rings.
The nitrogen atom and adjacent positions on the this compound scaffold are susceptible to oxidation and reduction, enabling access to a variety of derivatives. A notable example is the enantioselective electrocatalytic oxidation of racemic amines using a chiral this compound N-oxyl radical as a mediator. rsc.orgdntb.gov.ua This process allows for the kinetic resolution of racemic amines, yielding mixtures of carbonyl compounds and the remaining enantiopure amine. rsc.org
Reduction reactions are also crucial for modifying the scaffold. In syntheses targeting histrionicotoxin alkaloids, a one-pot partial-reduction-allylation of a lactam derivative within the spiro-framework was a key transformation. researchgate.net More generally, carbamoyl (B1232498) groups incorporated into the spirocycle can be reduced to the corresponding amines using metal hydrides. thieme-connect.com
The secondary amine of the parent this compound is a key site for nucleophilic substitution, allowing for the introduction of various substituents. Standard reactions such as N-alkylation and N-acylation proceed readily with alkyl halides or acyl chlorides, respectively. For instance, reaction with ethyl bromoacetate (B1195939) under mild basic conditions can introduce an ester-containing side chain.
Sulfonylation of the nitrogen atom, for example with tosyl chloride (TsCl), is another common transformation used to produce sulfonamide derivatives. This modification is often employed to alter the electronic properties and biological activity of the parent molecule. In more complex systems, intramolecular nucleophilic substitution, where a side chain on the carbocyclic ring attacks the nitrogen or vice-versa, can be a key ring-forming step in the synthesis of related polycyclic systems. uni-tuebingen.de
The following table details common functional group transformations on the scaffold.
| Transformation Type | Reaction | Reagents | Product Type |
| Oxidation | Enantioselective Oxidation | Chiral N-oxyl radical, Electrochemical setup | Carbonyl compounds, Enantioenriched amines rsc.org |
| Reduction | Lactam Reduction | Hydride reagents (e.g., NaH/NaI composite) | Amines, Imines researchgate.net |
| Nucleophilic Substitution | N-Alkylation | Alkyl halides, Base (e.g., K₂CO₃) | N-Alkyl-1-azaspiro[5.5]undecanes |
| N-Acylation | Acyl chlorides, Base | N-Acyl-1-azaspiro[5.5]undecanes | |
| N-Sulfonylation | Sulfonyl chlorides (e.g., TsCl) | N-Sulfonyl-1-azaspiro[5.5]undecanes |
Acid-Catalyzed Isomerization Processes
Acid catalysis plays a pivotal role in both the synthesis and rearrangement of the azaspiro[5.5]undecane system. As mentioned, Hg(OTf)₂, a Lewis acid, catalyzes the cycloisomerization to form the spirocycle. nih.gov Similarly, Brønsted acids like triflic acid can promote the intramolecular hydroamination of aminoalkenes to form spiro-piperidines in excellent yields. cardiff.ac.uk
Isomerization processes are also driven by acid catalysts. For example, bicyclic lactams have been shown to isomerize upon treatment with aluminum trichloride (B1173362) to yield spiro lactams with high diastereoselectivity. researchgate.net The mechanism of such rearrangements often involves the formation of cationic intermediates, such as N-acyliminium ions, which can then undergo skeletal reorganization to the thermodynamically more stable spirocyclic product. The stereochemical outcome, whether retention or inversion at the spiro center, depends on the specific substrate and reaction conditions. researchgate.net The Prins cyclization, which can be used to form related oxa-azaspiro systems, also relies on acid catalysis to activate an aldehyde for subsequent cascade reactions.
Radical and Ionic Reaction Pathways
Both radical and ionic pathways are integral to the synthesis and reactivity of the this compound scaffold, often providing routes to complex structures that are otherwise difficult to access.
Radical pathways are exemplified by the samarium iodide (SmI₂)-mediated ring expansion. This single-electron transfer process can be used to convert a 1-azaspiro[4.5]decane skeleton into the this compound framework. rsc.orgnih.govsemanticscholar.org This radical ring expansion was a key step in a formal total synthesis of histrionicotoxin alkaloids. rsc.orgnih.gov Another key radical reaction is the diastereoselective radical translocation-cyclization used to construct the core skeleton, highlighting the power of radical chemistry to control stereochemistry. researchgate.net
Ionic pathways frequently involve cationic intermediates. The Shono oxidation, an anodic oxidation of carbamates, generates N-acyliminium ions as key reactive intermediates. nih.gov These electrophilic species can be trapped by various nucleophiles. The formation of the this compound skeleton via iron-mediated cyclization proceeds through a cationic tricarbonyliron-complexed cyclohexadienylium intermediate. uwindsor.ca In other contexts, the trapping of a π-allyl cation by a tethered nitrogen nucleophile following an electrocyclic ring-opening provides another ionic route to the azaspiro[5.5]undecane framework. mdpi.com The competition between ionic and radical pathways can sometimes be subtle, influenced by reaction conditions and substrate electronics. For instance, investigations into the dearomatization reactions to form related spirocycles have examined the distinct reactivity of phenoxyl radical versus phenoxenium ion intermediates. researchgate.net
| Pathway Type | Key Reaction | Mediator/Reagent | Key Intermediate | Application |
| Radical | Ring Expansion | SmI₂ | Carbon-centered radical | Synthesis of this compound from 1-azaspiro[4.5]decane. rsc.orgnih.gov |
| Translocation-Cyclization | Tris(trimethylsilyl)silane | Carbon-centered radical | Diastereoselective synthesis of the spiro core. researchgate.net | |
| Ionic | Shono Oxidation | Anodic oxidation | N-Acyliminium ion | Functionalization α to the nitrogen. nih.gov |
| Cation-π Cyclization | Iron tricarbonyl | Cyclohexadienylium cation | Regioselective C-N bond formation. uwindsor.ca | |
| Ring Opening/Trapping | Electrocyclic conditions | π-Allyl cation | Construction of the spiro framework. mdpi.com |
Derivatives and Analogues of 1 Azaspiro 5.5 Undecane
Synthesis and Chemistry of Substituted 1-Azaspiro[5.5]undecane Derivatives
The synthesis of derivatives based on the this compound core is crucial for developing new chemical entities with tailored properties. Research in this area has focused on creating functionalized analogues, particularly those related to naturally occurring alkaloids like histrionicotoxin (B1235042), which contains this ring system. researchgate.netacs.org
A notable synthetic approach begins with a multi-step conversion of 3-methoxybenzaldehyde (B106831) into 4-(3-methoxyphenyl)butylamine. The hydrochloride salt of this amine can then be subjected to a Birch reduction (using lithium in ammonia (B1221849) with ethanol) to yield a spirocyclic keto amine intermediate. lookchem.com The subsequent reduction of the ketone group in this intermediate is a key step that can lead to stereoisomeric alcohol derivatives. Depending on the reaction conditions and the use of urethane (B1682113) protecting groups, both cis and trans alcohols can be selectively prepared, providing access to diastereomerically distinct substituted 1-azaspiro[5.5]undecanes. lookchem.com
The chemistry of these derivatives often revolves around modifications at the nitrogen atom (N-1) and the carbocyclic ring. The secondary amine of the parent scaffold is a versatile handle for introducing a wide array of substituents via N-alkylation or N-acylation, allowing for the fine-tuning of the molecule's physicochemical properties.
Table 1: Key Synthetic Intermediates and Reactions for this compound Derivatives
| Precursor/Intermediate | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| 3-Methoxybenzaldehyde | Multi-step synthesis | 4-(3-methoxyphenyl)butylamine | lookchem.com |
| 4-(3-methoxyphenyl)butylamine hydrochloride | Li/NH₃/EtOH (Birch reduction) | Spirocyclic keto amine | lookchem.com |
Related Azaspiro[X.Y]undecane Systems
The structural and biological properties of azaspirocycles can be significantly altered by repositioning the nitrogen atom within the spirocyclic framework or by introducing additional heteroatoms.
Isomers of this compound, where the nitrogen atom occupies a different position in the rings, constitute an important class of related compounds. For instance, the synthesis of 3-azaspiro[5.5]undecane derivatives has been reported and investigated for their effects on the central nervous system. nih.gov While detailed synthetic routes for 2-azaspiro[5.5]undecane are less commonly documented in the provided sources, the general strategies used for other isomers, such as intramolecular cyclizations and ring-closing metathesis, are applicable. These isomeric systems provide a means to explore the impact of the nitrogen atom's location on receptor binding and molecular conformation.
Oxa-azaspiro[5.5]undecanes: The synthesis of various oxa-azaspiro[5.5]undecane derivatives has been a focus of research, particularly for applications in drug discovery. For example, 1-oxa-9-azaspiro[5.5]undecane derivatives have been synthesized and optimized as potential antituberculosis agents that inhibit the MmpL3 protein in M. tuberculosis. osi.lv Similarly, derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane have been identified as highly potent inhibitors of soluble epoxide hydrolase (sEH), making them candidates for treating chronic kidney diseases. nih.gov The synthesis of these compounds often involves multi-step procedures starting from commercially available materials. researchgate.net
Thia-azaspiro[5.5]undecanes: The introduction of a sulfur atom yields thia-azaspiro[5.5]undecane scaffolds. An efficient, direct synthesis of 1-thia-5-azaspiro[5.5]undec-2-ene has been described, highlighting the utility of these compounds as intermediates for further chemical transformations. researchgate.net This particular derivative can undergo base-catalyzed recyclization to form other complex heterocyclic systems. The compound 9-thia-2-azaspiro[5.5]undecane is another documented example of this class of heteroatom-modified scaffolds. chemsrc.com
Table 2: Examples of Heteroatom-Modified Azaspiro[5.5]undecane Systems
| Compound Class | Specific Example | Synthetic Goal / Application | Reference |
|---|---|---|---|
| Oxa-aza | 1-Oxa-9-azaspiro[5.5]undecane | Antituberculosis agents | osi.lv |
| Oxa-diaza | 1-Oxa-4,9-diazaspiro[5.5]undecane | Soluble epoxide hydrolase inhibitors | nih.gov |
| Dioxa-aza | 1,5-Dioxa-9-azaspiro[5.5]undecane | Chemical building block | |
| Thia-aza | 1-Thia-5-azaspiro[5.5]undec-2-ene | Synthetic intermediate | researchgate.net |
Design and Synthesis of Conformationally Restricted Analogues
The inherent flexibility of the two six-membered rings in the this compound system can be a disadvantage when designing ligands for specific biological targets, as binding affinity is often highest for a single, preferred conformation. To address this, researchers design and synthesize conformationally restricted analogues where the molecule's flexibility is reduced. This strategy can lock the molecule into a more bioactive conformation, potentially increasing potency and selectivity.
A common approach to introduce conformational rigidity is to replace a flexible single-bond linkage with a more rigid structural element. nih.gov This can be achieved by:
Introducing Unsaturation: The incorporation of double bonds into one of the rings, as seen in the synthesis of 1-thia-5-azaspiro[5.5]undec-2-ene, restricts the rotational freedom of the ring atoms. researchgate.net The synthesis of an 8-azaspiro[5.6]dodec-10-ene derivative, although a slightly different ring system, exemplifies the use of an endocyclic double bond to constrain the scaffold's geometry. mdpi.com
Incorporating Small Rings: Replacing a flexible chain segment with a rigid cyclopropane (B1198618) or cyclobutane (B1203170) ring can effectively limit conformational mobility. This strategy has been successfully applied in the design of polyamine analogues to create spatially constrained molecules. nih.gov
Alkynyl Bridges: The use of a rigid butyne (triple bond) segment to replace a flexible butane (B89635) chain is another effective method for severely restricting the conformation of a molecule. nih.gov
These design principles allow for the systematic exploration of the conformational requirements for biological activity, guiding the development of more specific and effective therapeutic agents.
Table 3: Strategies for Creating Conformationally Restricted Analogues
| Strategy | Structural Modification | Example Compound Type | Reference |
|---|---|---|---|
| Introduction of Unsaturation | C-C single bond → C=C double bond | Azaspiro[X.Y]undecene | researchgate.netmdpi.com |
| Rigid Ring Fusion | Flexible alkyl chain → Cyclopropane ring | Cyclopropane-bridged analogues | nih.gov |
Applications in Advanced Organic Synthesis
1-Azaspiro[5.5]undecane as a Building Block for Natural Product Synthesis
The inherent structural complexity of the this compound core makes it an ideal starting point for the synthesis of various natural products, particularly alkaloids. Its pre-defined stereocenters and functional group handles allow for efficient and often stereocontrolled elaboration into intricate molecular architectures.
Total and Formal Syntheses of Histrionicotoxin (B1235042) Alkaloids
The histrionicotoxins are a family of neurotoxic alkaloids isolated from the skin of dendrobatid poison frogs. nih.gov These complex natural products are characterized by a central this compound core adorned with two unsaturated side chains. sigmaaldrich.comresearchgate.net The unique structure and potent biological activity of histrionicotoxins, specifically their non-competitive inhibition of nicotinic acetylcholine (B1216132) receptors, have made them compelling targets for synthetic chemists. sigmaaldrich.com The this compound moiety is the cornerstone of these synthetic endeavors.
Numerous synthetic strategies have been developed to construct the this compound framework of histrionicotoxins. nih.govresearchgate.net These approaches often involve multi-step sequences to assemble the spirocyclic system. researchgate.net However, recent advancements have focused on more direct and efficient methods. For instance, a one-step synthesis of the this compound skeleton has been reported, utilizing a mercuric triflate (Hg(OTf)₂) catalyzed cycloisomerization of linear amino ynone substrates. researchgate.net This methodology has been successfully applied to the total and formal syntheses of histrionicotoxin-235A and histrionicotoxin-283A, respectively. researchgate.net
Another elegant approach involves a samarium iodide (SmI₂)-mediated ring expansion to construct the this compound core. researchgate.net This key step, combined with an initial Hg(OTf)₂-catalyzed cycloisomerization, has enabled an efficient formal total synthesis of histrionicotoxin alkaloids. researchgate.net The strategic use of carbohydrate-based starting materials, such as D-glucose, has also been explored to achieve an enantioselective synthesis of the this compound ring system present in these alkaloids. nih.gov
The table below summarizes key synthetic approaches towards the histrionicotoxin alkaloids, highlighting the central role of the this compound core.
| Synthetic Strategy | Key Reactions | Target Alkaloid(s) |
| Hg(OTf)₂-catalyzed cycloisomerization | One-step spirocyclization of linear amino ynone | Histrionicotoxin-235A, Histrionicotoxin-283A (formal) |
| Hg(OTf)₂-catalyzed cycloisomerization and SmI₂-mediated ring expansion | Sequential cycloisomerization and ring expansion | Histrionicotoxin alkaloids (formal) |
| Carbohydrate-based synthesis | Chiron approach from D-glucose | 1-azaspiro[5.5]undecan-8-ol ring system |
| Radical translocation-cyclization cascade | Diastereoselective radical cyclization | (-)-Histrionicotoxin |
Exploration of Novel Structural Motifs for Biological Research
Beyond its role in the synthesis of known natural products, the this compound scaffold serves as a template for the design and synthesis of novel structural motifs with potential biological applications. The inherent three-dimensionality of the spirocyclic system allows for the precise spatial arrangement of functional groups, which is a key aspect in the design of molecules that can interact with biological targets.
By modifying the substitution patterns on the this compound core, a diverse range of analogs can be generated. These analogs can then be screened for various biological activities, providing valuable insights into structure-activity relationships (SAR). The exploration of such novel motifs is crucial for the development of new therapeutic agents and chemical probes to investigate biological processes.
Scaffold Design for Chemical Biology Research
In chemical biology, molecular scaffolds provide a framework for the development of tool compounds to probe and modulate biological systems. The this compound unit is an attractive scaffold due to its conformational rigidity and synthetic tractability. Its spirocyclic nature imparts a well-defined three-dimensional geometry, which can lead to higher binding affinities and selectivities for protein targets compared to more flexible acyclic or monocyclic structures.
Derivatives of azaspiro[5.5]undecane have been investigated for their potential in various therapeutic areas. For instance, compounds containing a 1,9-diazaspiro[5.5]undecane core have been explored for the treatment of obesity, pain, and various immune system and cardiovascular disorders. While not the exact 1-azaspiro isomer, this highlights the potential of the broader azaspiro[5.5]undecane class in medicinal chemistry. The ability to systematically modify the substituents on the azaspiro[5.5]undecane scaffold allows for the fine-tuning of pharmacological properties.
Integration into Coordination Networks (e.g., Molecular Perovskites)
The integration of organic molecules into inorganic or hybrid materials is a rapidly growing field of research. Coordination networks, including metal-organic frameworks (MOFs) and molecular perovskites, are of particular interest due to their tunable structures and diverse applications in areas such as gas storage, catalysis, and electronics. The nitrogen atom within the this compound ring system possesses a lone pair of electrons, making it a potential coordination site for metal ions.
While the broader class of azaspiro[5.5]undecanes has been explored in the context of coordination chemistry, specific research on the integration of the this compound isomer into coordination networks and molecular perovskites is limited in the currently available literature. For example, a polar perovskite coordination network has been synthesized using 6-azaspiro[5.5]undecane as the A-site cation. Additionally, the parent heterocycle of 1,7-diazaspiro[5.5]undecane has been shown to form complexes with ruthenium(II) and copper(II). These examples suggest that the this compound scaffold has the potential to act as a ligand in the formation of novel coordination compounds. The rigid and well-defined structure of this compound could be advantageous in directing the assembly of ordered, three-dimensional networks. Further research is required to fully explore the potential of this compound in this exciting area of materials science.
Future Directions and Research Opportunities in 1 Azaspiro 5.5 Undecane Chemistry
Development of Novel Catalytic and Stereoselective Methodologies
The synthesis of enantiomerically pure 1-azaspiro[5.5]undecane derivatives is crucial for their application in drug discovery. Future research will likely prioritize the development of efficient and highly selective catalytic methods to meet this demand.
A significant area of opportunity lies in asymmetric electrocatalysis . Chiral derivatives, specifically this compound N-oxyl radicals, have been successfully used as mediators on electrode surfaces for the asymmetric lactonization of diols and the kinetic resolution of racemic amines and secondary alcohols. beilstein-journals.orgresearchgate.netbeilstein-journals.org Future work could expand on these findings, aiming to design more robust and versatile electrode systems and chiral mediators to broaden the substrate scope and enhance enantioselectivity. beilstein-journals.org This approach represents a green and sustainable alternative to traditional chemical oxidants. researchgate.net
Furthermore, the combination of transition metals with chiral catalysts presents another fertile ground for innovation. For instance, copper and chiral nitroxide co-catalyzed aerobic enantioselective oxidation has emerged as a powerful tool for producing axially chiral molecules. acs.org Applying such systems to the functionalization of pre-existing this compound scaffolds could provide a direct route to novel, chiral derivatives. Research into C-H activation, guided by weakly coordinating groups, could also offer new pathways for stereoselective functionalization, a key goal in modern synthetic chemistry. chinesechemsoc.orgchinesechemsoc.org
Finally, advancing stereoselective radical reactions offers a powerful strategy for constructing the spirocyclic core. Diastereoselective radical translocation-cyclization reactions have been shown to effectively build the this compound skeleton. researchgate.netresearchgate.net Future research could focus on developing new radical initiators and chiral auxiliaries to exert greater control over the stereochemical outcome of these complex cyclizations.
| Synthetic Strategy | Catalyst/Mediator Type | Potential Application |
| Asymmetric Electrocatalysis | Chiral this compound N-oxyl Radicals | Enantioselective oxidation and kinetic resolution |
| Aerobic Oxidation | Copper and Chiral Nitroxides | Atroposelective synthesis and desymmetrization |
| Radical Cyclization | Radical Initiators with Chiral Auxiliaries | Diastereoselective construction of the spiro-core |
Exploration of New Reactivity Profiles
Beyond established cyclization strategies, future research is expected to uncover and exploit novel modes of reactivity for the this compound system and its precursors.
One of the most promising areas is the use of ring expansion reactions . Recent studies have demonstrated that a 1-azaspiro[4.5]decane skeleton can be efficiently converted into the this compound framework through a samarium(II) iodide (SmI2)-mediated radical ring expansion. nih.gov This was the first application of such a reaction to construct a complex system like the histrionicotoxin (B1235042) core. Further exploration of this methodology could involve different metal mediators and substrates, providing a flexible entry into a wide range of substituted undecane (B72203) systems. This strategy, combined with initial Hg(OTf)2-catalyzed cycloisomerization to form the precursor, represents an efficient pathway to the core structure. semanticscholar.orgrsc.org
Cascade reactions that form multiple bonds in a single operation offer significant improvements in synthetic efficiency. Methodologies such as a conjugate addition followed by a dipolar cycloaddition cascade have been developed to access the azaspiro[5.5]undecane ring system. acs.org Future work could focus on designing new substrates and catalysts to trigger more complex and programmable cascades. Acid-catalyzed intramolecular cascades, for example, have shown promise in the flexible synthesis of spiro-piperidines and could be further developed for the this compound system. cardiff.ac.uk
Application in Complex Molecular Architectures and Materials Science
The unique structural properties of the this compound scaffold make it an ideal building block for larger, functional systems, from complex natural products to advanced materials.
In natural product synthesis , the this compound framework is a component of alkaloids beyond the histrionicotoxin family, including nankakurine A, which induces the secretion of neurotrophic factors, and the cytotoxic fasicularin. organicdivision.orgchim.it Future synthetic efforts will likely target these and other complex natural products, driving the development of new synthetic methods for the core structure.
The field of materials science offers largely untapped potential. While the this compound core has not been directly incorporated into materials like metal-organic frameworks (MOFs), related chemistry provides a clear blueprint for future research. For instance, TEMPO-appended zirconium MOFs have been used as recyclable catalysts for aerobic alcohol oxidation. rsc.org Given that chiral this compound-N-oxyls are effective oxidation catalysts, their incorporation into MOFs could lead to novel, heterogeneous asymmetric catalysts. Similarly, the development of TEMPO-containing polymers for applications in organic radical batteries suggests that polymers functionalized with azaspiro-N-oxyl units could be explored for energy storage or chiral separation applications. researchgate.netmetu.edu.tr The integration of this rigid, chiral scaffold into polymers or supramolecular assemblies could yield materials with unique optical, recognition, or catalytic properties. chim.it
Q & A
Q. What are the most efficient synthetic routes to construct the 1-azaspiro[5.5]undecane skeleton?
The this compound framework is central to histrionicotoxin (HTX) alkaloids and their synthetic analogs. A breakthrough method involves a one-step Hg(OTf)₂-catalyzed cycloisomerization of linear amino ynone substrates, enabling rapid access to the spirocyclic core. This approach reduces synthesis from multi-step processes (9–12 steps) to a single step, achieving yields >70% under optimized conditions . For example, Matsumura et al. demonstrated this method in the formal total synthesis of HTX alkaloids, leveraging SmI₂-mediated ring expansion for further functionalization .
Table 1: Comparison of Synthesis Methods
| Method | Steps | Catalyst/Reagent | Yield (%) | Reference |
|---|---|---|---|---|
| Traditional multi-step | 9–12 | N/A | 15–30 | |
| Hg(OTf)₂ cyclization | 1 | Hg(OTf)₂, SmI₂ | 70–85 | |
| Radical translocation | 6 | (Me₃Si)₃SiH, Ti hydride | 40–60 |
Q. How is the this compound skeleton structurally characterized?
X-ray crystallography and NMR spectroscopy are critical for confirming the spirocyclic structure. Key features include:
- Spiro junction : Two fused six-membered rings sharing a single nitrogen atom, validated by NOESY correlations for spatial proximity .
- Stereochemical assignment : Chiral centers are resolved via Mosher ester analysis or optical rotation comparisons with natural products . Computational tools (e.g., SAM1 calculations) further predict reactivity and stereoelectronic effects in spirocyclic derivatives .
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of this compound derivatives?
Diastereomers of perhydrohistrionicotoxin (pHTX) exhibit divergent antagonism on neuronal α4β2-nAChRs. For instance, certain pHTX stereoisomers show >10-fold higher potency than the parent compound, likely due to optimized hydrogen bonding with receptor residues . Structure-activity relationship (SAR) studies reveal:
- Ring conformation : Chair-boat configurations in the spirocyclic core modulate ligand-receptor docking.
- Side-chain geometry : (Z)-enyne moieties in HTX analogs enhance lipid membrane permeability, critical for neuroactivity .
Table 2: Biological Activity of pHTX Diastereomers
| Stereoisomer | IC₅₀ (nM) | Relative Potency vs. pHTX |
|---|---|---|
| pHTX | 120 | 1.0× |
| Isomer A | 45 | 2.7× |
| Isomer B | 90 | 1.3× |
| Isomer C | 15 | 8.0× |
Q. What computational strategies are used to predict reactivity in spirocyclic systems?
Mechanistic studies employ density functional theory (DFT) and SAM1 calculations to model ring-opening polymerizations and cyclization pathways. For example:
- Acid-catalyzed polymerization : Activation energies for silicon-containing spiro[5.5]undecane derivatives range from 15–25 kcal/mol, with double-ring opening favored in disila-substituted systems .
- Radical cyclization : Transition-state modeling of SmI₂-mediated reactions predicts diastereoselectivity (>90% ee) in HTX core formation .
Q. Can the this compound framework be adapted for non-neuroactive applications?
Recent work explores spirocycles in materials science , such as:
- Polymer crosslinkers : 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane derivatives form thermally stable copolymers with N,N-dimethylacrylamide, enhancing mechanical properties .
- Antioxidants : 3,9-Di(cyclohex-3-en-1-yl) analogs act as ozone scavengers in rubber formulations .
Methodological Considerations
Q. How are stereoisomers of this compound derivatives resolved?
- Chiral chromatography : Use of Pirkle-type columns for enantiomer separation.
- Asymmetric synthesis : Baker’s yeast-mediated reductions (e.g., in Mori’s synthesis of spiroacetal bee hormones) achieve >90% ee .
- Crystallization-induced dynamic resolution : Exploit diastereomeric salt formation for large-scale purification .
Q. What safety protocols are recommended for handling this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
